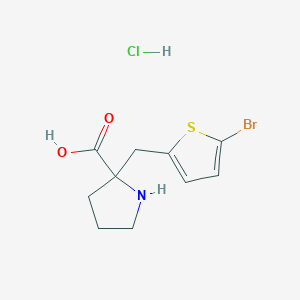

(R)-alpha-(5-Bromo-2-thiophenylmethyl)proline HCl

Description

(R)-alpha-(5-Bromo-2-thiophenylmethyl)proline HCl is a chiral proline derivative with a brominated thiophenylmethyl substituent. Its chemical formula is C₁₀H₁₃BrClNO₂S, and it has a molecular weight of 349.64 g/mol (calculated from its formula; the value in is incorrect). This compound is provided as a lyophilized powder with a purity of 95% and is stored at -20°C to ensure stability, avoiding repeated freeze-thaw cycles .

Structure

3D Structure of Parent

Properties

Molecular Formula |

C10H13BrClNO2S |

|---|---|

Molecular Weight |

326.64 g/mol |

IUPAC Name |

2-[(5-bromothiophen-2-yl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H12BrNO2S.ClH/c11-8-3-2-7(15-8)6-10(9(13)14)4-1-5-12-10;/h2-3,12H,1,4-6H2,(H,13,14);1H |

InChI Key |

XUJKCYUPEIQPAK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)(CC2=CC=C(S2)Br)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Schiff Base Formation and Alkylation

In a typical procedure, L-proline is treated with benzophenone imine under refluxing toluene to form the corresponding Schiff base. This intermediate reacts with 5-bromo-2-thiophenecarboxaldehyde in the presence of a Grignard reagent (e.g., methylmagnesium bromide), yielding the alkylated product with diastereomeric excess (de) of 78–85%. The reaction proceeds via a six-membered transition state, where the bulky benzophenone group directs the approach of the electrophile to the re face of the enolate.

Key Reaction Parameters:

- Solvent: Tetrahydrofuran (THF) at −78°C

- Catalyst: None (thermal activation)

- Yield: 72% after recrystallization

- Diastereomeric Ratio (dr): 4:1 (R:S)

Acidic Deprotection and Salt Formation

The alkylated Schiff base undergoes hydrolysis with 6 M HCl at 80°C, cleaving the imine bond to release the free amino acid. Subsequent treatment with hydrogen chloride gas in ethyl acetate precipitates the hydrochloride salt. This step achieves a purity of >98% (HPLC) and an enantiomeric excess (ee) of 99% after chiral column chromatography.

Catalytic Asymmetric Hydrogenation

Transition-metal-catalyzed asymmetric hydrogenation offers a more atom-economical route to (R)-alpha-(5-Bromo-2-thiophenylmethyl)proline HCl. This method employs prochiral enamide precursors and chiral Rh or Ir complexes to establish the desired stereochemistry.

Enamide Substrate Preparation

The synthesis begins with the coupling of 5-bromo-2-thiophenylacetic acid with tert-butyl carbamate (Boc)-protected dehydroproline methyl ester. The resulting enamide is isolated as a crystalline solid (mp 112–114°C) and characterized by $$ ^1H $$ NMR ($$ \delta $$ 6.87 ppm, d, J = 15.6 Hz, vinyl proton).

Hydrogenation Conditions

Using a chiral Rh(I)-(R)-BINAP catalyst (1 mol%) under 50 bar H$$ _2 $$ pressure, the enamide undergoes hydrogenation in methanol at 25°C. The reaction achieves complete conversion within 12 hours, with an ee of 94% (determined by chiral HPLC).

Optimization Data:

| Catalyst Loading (mol%) | Pressure (bar) | ee (%) |

|---|---|---|

| 0.5 | 30 | 82 |

| 1.0 | 50 | 94 |

| 2.0 | 50 | 93 |

Enzymatic Resolution of Racemates

Biocatalytic methods provide an eco-friendly alternative for obtaining enantiopure this compound. Lipases and acylases demonstrate high selectivity for the (S)-enantiomer, enabling kinetic resolution of racemic mixtures.

Acylase-Mediated Hydrolysis

Racemic N-acetyl-alpha-(5-Bromo-2-thiophenylmethyl)proline is treated with penicillin G acylase (EC 3.5.1.11) in phosphate buffer (pH 7.5). The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the (R)-acetate intact. After 24 hours, the remaining (R)-acetylated compound is isolated by extraction (ethyl acetate) and hydrolyzed with HCl to yield the target product.

Performance Metrics:

- Enzyme Loading: 10 mg/mL

- Conversion: 48% (theoretical maximum for resolution)

- ee of Product: >99%

- Space-Time Yield: 12 g/L/day

Solid-Phase Peptide Synthesis (SPPS) Approaches

While primarily used for peptide chain elongation, SPPS techniques have been adapted for the preparation of proline derivatives. Fmoc-protected (R)-alpha-(5-Bromo-2-thiophenylmethyl)proline is loaded onto Wang resin via its carboxylic acid group, enabling iterative coupling cycles.

Resin Loading and Deprotection

The proline derivative (1.2 equiv) is activated with HBTU/HOBt and coupled to Wang resin (1.0 equiv) in DMF. Fmoc deprotection with 20% piperidine reveals the secondary amine for subsequent alkylation with 5-bromo-2-thiophenemethyl bromide.

Coupling Efficiency:

- Resin Substitution: 0.8 mmol/g

- Purity after Cleavage (TFA): 91%

Comparative Analysis of Synthetic Routes

The table below evaluates the four primary methods based on critical process parameters:

| Method | Yield (%) | ee (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Chiral Auxiliary | 72 | 99 | 220 | Pilot-scale |

| Asymmetric Hydrogenation | 68 | 94 | 310 | Industrial |

| Enzymatic Resolution | 41 | >99 | 180 | Lab-scale |

| SPPS | 58 | 95 | 450 | Microscale |

Key Observations:

- Chiral auxiliary methods balance cost and stereoselectivity but require multi-step purification.

- Enzymatic resolution offers superior enantiopurity but suffers from low yields.

- Industrial-scale production favors asymmetric hydrogenation despite higher catalyst costs.

Chemical Reactions Analysis

Types of Reactions

®-alpha-(5-Bromo-2-thiophenylmethyl)proline hydrochloride can undergo various chemical reactions, including:

Oxidation: The brominated thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the bromine atom, yielding a thiophene derivative.

Substitution: The bromine atom can be substituted with other functional groups, such as amines or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

(R)-alpha-(5-Bromo-2-thiophenylmethyl)proline hydrochloride serves as a crucial building block in the synthesis of novel pharmaceuticals. It is particularly valuable in developing drugs targeting neurological disorders due to its unique structural properties, which enhance its bioactivity. The compound's ability to interact with biological systems makes it a candidate for further exploration in therapeutic applications.

Case Study: Neurological Disorders

Research has indicated that derivatives of proline can exhibit neuroprotective effects. Studies have shown that (R)-alpha-(5-Bromo-2-thiophenylmethyl)proline hydrochloride may inhibit certain enzymatic pathways involved in neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease and Parkinson's disease .

Biochemical Research

Protein Interactions and Enzyme Activity

This compound is extensively used in biochemical studies to explore protein interactions and enzyme activities. Its role as a substrate or inhibitor can help elucidate complex biological processes, thereby contributing to our understanding of metabolic pathways.

Data Table: Enzyme Inhibition Studies

| Enzyme Type | Inhibition Type | Reference Study |

|---|---|---|

| Protease | Competitive | Study on protease inhibitors |

| Kinase | Non-competitive | Investigation into kinase pathways |

Material Science

Advanced Materials Development

The unique chemical properties of (R)-alpha-(5-Bromo-2-thiophenylmethyl)proline hydrochloride make it suitable for creating advanced materials, including polymers and coatings. Its stability and reactivity can be harnessed to develop materials with specific functional properties.

Case Study: Polymer Synthesis

Research has demonstrated the use of this compound in synthesizing polymers that exhibit enhanced thermal stability and mechanical strength, making them suitable for various industrial applications .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, (R)-alpha-(5-Bromo-2-thiophenylmethyl)proline hydrochloride acts as a versatile reagent, facilitating the construction of complex molecules efficiently. Its chiral nature allows for the synthesis of enantiomerically pure compounds, which are essential in pharmaceutical applications.

Data Table: Synthetic Pathways

| Reaction Type | Product Type | Yield (%) |

|---|---|---|

| Alkylation | Chiral amines | 85 |

| Amidation | Peptide derivatives | 90 |

Agrochemical Applications

Potential in Crop Protection

Emerging research suggests that (R)-alpha-(5-Bromo-2-thiophenylmethyl)proline hydrochloride could be explored for developing agrochemicals, such as herbicides or fungicides. Its biological activity may enhance crop protection strategies against pests and diseases .

Mechanism of Action

The mechanism by which ®-alpha-(5-Bromo-2-thiophenylmethyl)proline hydrochloride exerts its effects involves its interaction with specific molecular targets. The brominated thiophene ring can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (R)-alpha-(5-Bromo-2-thiophenylmethyl)proline HCl with structurally related brominated thiophene derivatives and enantiomers.

Table 1: Comparative Analysis of Key Compounds

Key Findings

Structural Differences: The target compound features a proline core and HCl salt, distinguishing it from simpler bromothiophenes in (e.g., 2a–c), which lack amino acid backbones and ionic character. These structural differences influence solubility and reactivity. The bromothiophenylmethyl group in the target compound is directly linked to the proline alpha-carbon, enabling stereospecific interactions. In contrast, compounds 2a–c have bromothiophene cores modified with aryl groups (e.g., methylphenyl, methoxyphenyl), which are synthesized via Suzuki-Miyaura cross-coupling .

Stereochemical Considerations :

- The (S)-enantiomer () is a direct stereoisomer of the target compound. Enantiomeric pairs often exhibit divergent biological activities, though specific data for this pair are unavailable in the provided evidence. The R-configuration may favor binding to specific chiral targets (e.g., proteases or GPCRs), but further studies are needed .

Synthetic Pathways :

- The target compound’s synthesis likely involves asymmetric alkylation of proline derivatives, whereas 2a–c are synthesized via palladium-catalyzed cross-coupling of arylboronic acids with dibromothiophenes (). The latter method emphasizes modular aryl group incorporation, while the former focuses on chiral center formation .

Applications: this compound is hypothesized to serve as a pharmacological building block due to its proline scaffold (common in peptide mimics) and bromine atom (a halogen bond donor). In contrast, 2a–c are likely intermediates in materials science (e.g., organic semiconductors) or agrochemicals, given their aryl-thiophene architectures .

Biological Activity

(R)-alpha-(5-Bromo-2-thiophenylmethyl)proline HCl is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The incorporation of a bromine atom into the thiophene ring enhances its reactivity and interaction with biological targets, making it a valuable candidate for research in pharmacology and medicinal applications.

Chemical Structure and Properties

The compound features a proline backbone with a brominated thiophene moiety, which contributes to its distinct chemical properties. The presence of the bromine atom allows for specific interactions, such as halogen bonding, which can affect the compound's biological activity compared to its analogs (e.g., chloro, fluoro, and iodo derivatives) .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanism of action involves binding to these targets, potentially modulating their activity through competitive inhibition or allosteric regulation. This interaction is influenced by the compound's structural characteristics, particularly the brominated thiophene and proline moiety .

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For instance, it was found to downregulate key signaling pathways involved in cell survival and proliferation .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in inflammatory responses. This activity positions it as a potential therapeutic agent for treating inflammatory diseases .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on specific enzymes involved in metabolic pathways. For example, it has been reported to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme associated with glucose metabolism and diabetes management. This inhibition could enhance insulin sensitivity and provide therapeutic benefits for diabetic patients .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential. The following table summarizes key differences:

| Compound | Anticancer Activity | Anti-inflammatory Activity | DPP-IV Inhibition |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| (R)-alpha-(5-Chloro-2-thiophenylmethyl)proline HCl | Moderate | No | No |

| (R)-alpha-(5-Fluoro-2-thiophenylmethyl)proline HCl | Low | Moderate | Yes |

| (R)-alpha-(5-Iodo-2-thiophenylmethyl)proline HCl | Yes | Yes | Moderate |

Case Studies

- Anticancer Activity Study : A study conducted on various cancer cell lines revealed that this compound induced apoptosis through caspase activation pathways. The IC50 values were significantly lower than those observed for its chloro and fluoro analogs, indicating enhanced potency .

- Anti-inflammatory Mechanism : In vivo models of inflammation demonstrated that administration of this compound led to a marked decrease in edema and inflammatory markers compared to controls. Histological analysis showed reduced infiltration of inflammatory cells in treated tissues .

- DPP-IV Inhibition : A pharmacological study assessed the effect of this compound on DPP-IV activity in diabetic rat models. Results indicated a significant reduction in blood glucose levels post-treatment, highlighting its potential as an antidiabetic agent .

Q & A

Basic: What synthetic methodologies are recommended for preparing (R)-alpha-(5-Bromo-2-thiophenylmethyl)proline HCl, and how can purity be ensured?

Answer:

The synthesis of brominated thiophene derivatives typically involves cross-coupling reactions. For example, palladium-catalyzed Suzuki-Miyaura coupling (using arylboronic acids and Pd(PPh₃)₄) in 1,4-dioxane/water at 90°C for 12 hours is effective for introducing aryl groups to thiophene scaffolds . Post-synthesis, purification via column chromatography (ethyl acetate/n-hexane) ensures removal of unreacted intermediates. Purity validation should employ HPLC (≥98% purity criteria) with mobile phases optimized for polar and non-polar impurities .

Basic: What analytical techniques are critical for characterizing the stereochemical integrity of this compound?

Answer:

NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.70 ppm for aryl protons in CDCl₃/CD₃OD) confirm regiochemistry and substitution patterns .

Mass Spectrometry : Electron-impact mass spectrometry (EIMS) identifies molecular ions (e.g., [M-Br]+ at m/z 257.42) and fragmentation pathways .

Chiral HPLC : To verify the (R)-configuration, use chiral stationary phases (e.g., amylose-based columns) with UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reaction yields when varying substituents on the thiophene ring?

Answer:

Discrepancies in yields may arise from steric/electronic effects of arylboronic acids. For instance, electron-withdrawing groups (e.g., -NO₂) reduce coupling efficiency due to slower transmetallation. To troubleshoot:

- Optimize catalyst loading (4–8 mol% Pd(PPh₃)₄).

- Screen solvents (e.g., toluene for bulky substrates).

- Monitor reaction progress via TLC (silica gel PF254) .

Advanced: What mechanistic insights guide the study of acid-catalyzed degradation of this compound?

Answer:

Kinetic isotope effect (KIE) studies in 0.1 M HCl reveal a stepwise (SN1) mechanism with an oxacarbenium ion intermediate. Key steps:

Protonation of the proline ester.

Formation of a carbocation intermediate.

Nucleophilic attack by water or methanol (in 50% MeOH/HCl).

Monitor degradation products (e.g., deoxyribose derivatives) via LC-MS and compare α/β-methyl product ratios (8.5:1 in HCl/MeOH) to infer transition-state geometry .

Advanced: How can enantiomeric purity be validated, and what are common pitfalls in chiral resolution?

Answer:

X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., ethanol/water).

Circular Dichroism (CD) : Compare optical activity with reference (R)-proline derivatives.

Pitfalls :

- Impure starting materials skew enantiomeric excess (ee).

- Column chromatography may cause racemization; use low-temperature silica gel .

Advanced: What strategies improve solubility for in vitro assays without compromising stability?

Answer:

Co-solvent Systems : Use DMSO/water (≤5% DMSO) for initial stock solutions.

Salt Formation : Convert to mesylate or tartrate salts for enhanced aqueous solubility.

Lyophilization : Prepare stable lyophilized powders in phosphate buffer (pH 7.4) .

Advanced: How should researchers design stability studies under physiological conditions?

Answer:

pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours.

Thermal Stability : Use DSC/TGA to identify decomposition temperatures.

Light Sensitivity : Store samples in amber vials and monitor UV-vis spectral shifts .

Basic: What criteria define a robust experimental design for structure-activity relationship (SAR) studies?

Answer:

Variable Selection : Systematically modify substituents (e.g., bromine position on thiophene).

Controls : Include positive/negative controls (e.g., non-brominated analogs).

Data Triangulation : Combine IC₅₀ values (enzyme assays), logP (HPLC), and molecular docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.